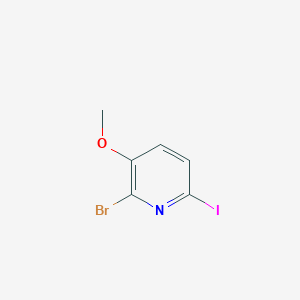

2-Bromo-6-iodo-3-methoxypyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDNVVCKJSWJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455194 | |

| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321535-37-9 | |

| Record name | 2-Bromo-6-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Suzuki Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with the halo-pyridine. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-I bond of 2-bromo-6-iodo-3-methoxypyridine. This is generally considered the rate-determining step. The resulting organopalladium(II) intermediate then undergoes transmetalation with a boronate complex, which is formed by the reaction of the organoboron reagent with a base. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst.

Oxidative Addition: Pd(0)L₂ + I-Py-Br → I-Pd(II)L₂(Py-Br)

Transmetalation: I-Pd(II)L₂(Py-Br) + R-B(OR)₃⁻ → R-Pd(II)L₂(Py-Br) + I⁻ + B(OR)₃

Reductive Elimination: R-Pd(II)L₂(Py-Br) → R-Py-Br + Pd(0)L₂

The methoxy (B1213986) group at the 3-position can influence the rate of oxidative addition through its electron-donating effect, which may slightly deactivate the pyridine (B92270) ring towards this step.

Buchwald Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The base plays a crucial role in deprotonating the amine to form the more nucleophilic amide, which then displaces the halide from the palladium center.

Oxidative Addition: Pd(0)L₂ + I-Py-Br → I-Pd(II)L₂(Py-Br)

Amine Coordination & Deprotonation: I-Pd(II)L₂(Py-Br) + R₂NH + Base → [R₂N-Pd(II)L₂(Py-Br)] + Base-H⁺ + I⁻

Reductive Elimination: [R₂N-Pd(II)L₂(Py-Br)] → R₂N-Py-Br + Pd(0)L₂

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between the pyridine (B92270) ring and a terminal alkyne. This reaction typically involves a dual catalytic system of palladium and copper(I). The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the organopalladium(II) complex.

Oxidative Addition: Pd(0)L₂ + I-Py-Br → I-Pd(II)L₂(Py-Br)

Formation of Copper Acetylide: R-C≡CH + CuI + Base → R-C≡CCu + Base-H⁺ + I⁻

Transmetalation: I-Pd(II)L₂(Py-Br) + R-C≡CCu → R-C≡C-Pd(II)L₂(Py-Br) + CuI

Reductive Elimination: R-C≡C-Pd(II)L₂(Py-Br) → R-C≡C-Py-Br + Pd(0)L₂

The regioselectivity of these reactions on 2-bromo-6-iodo-3-methoxypyridine is a key feature for its synthetic utility. The following table summarizes the expected outcomes based on general reactivity principles.

| Reaction Type | Coupling Partner | Expected Major Product (Monosubstitution) |

| Suzuki-Miyaura | Arylboronic acid | 2-Bromo-3-methoxy-6-arylpyridine |

| Buchwald-Hartwig | Secondary amine | N-Aryl-2-bromo-3-methoxypyridin-6-amine |

| Sonogashira | Terminal alkyne | 2-Bromo-6-(alkynyl)-3-methoxypyridine |

Table 1: Predicted Regioselective Outcomes of Palladium-Catalyzed Cross-Coupling Reactions with this compound.

It is important to note that while these mechanisms are widely accepted, the specific kinetics and transition state energies for this compound have not been extensively reported in the literature. Computational studies could provide deeper insights into the transition state geometries and the influence of the methoxy (B1213986) substituent on the activation barriers for each step of the catalytic cycle.

Advanced Derivatization and Scaffold Functionalization

Strategies for Site-Selective Functionalization of the Pyridine (B92270) Core

The differential reactivity of the carbon-bromine and carbon-iodine bonds in 2-bromo-6-iodo-3-methoxypyridine is the cornerstone of its utility in site-selective functionalization. The greater lability of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for sequential and controlled introduction of various substituents.

This chemoselectivity is prominently observed in Suzuki-Miyaura coupling reactions. Studies have demonstrated that arylation occurs preferentially at the 6-position, where the iodine atom is located. This allows for the initial introduction of an aryl group at this site while leaving the bromine atom at the 2-position available for subsequent transformations. This stepwise approach is crucial for the synthesis of unsymmetrically substituted pyridine derivatives.

The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. This inherent difference in reactivity enables chemists to orchestrate a sequence of reactions with high precision. For instance, after a selective reaction at the C-6 position, the remaining C-2 bromine can be targeted under different, often more forcing, reaction conditions or with a different catalytic system to introduce a second, distinct functional group.

Beyond palladium-catalyzed couplings, the halogen atoms on this compound can also be selectively manipulated through other means. For example, treatment with isopropylmagnesium chloride suggests the potential for selective Grignard reagent formation at one of the halogenated sites, likely the more reactive iodine position, opening avenues for nucleophilic additions. Furthermore, reaction with sodium methoxide demonstrates the possibility of nucleophilic aromatic substitution, adding another layer to the functionalization strategies available for this versatile scaffold.

Below is a table summarizing the site-selective functionalization of this compound based on the type of reaction:

| Reaction Type | Position of Primary Functionalization | Reagents/Conditions | Product Type |

| Suzuki-Miyaura Coupling | C-6 (Iodo position) | Arylboronic acid, Pd catalyst, base | Mono-arylated pyridine |

| Grignard Formation (inferred) | C-6 (Iodo position) | i-PrMgCl | Pyridyl Grignard reagent |

| Nucleophilic Aromatic Substitution | Not explicitly selective | NaOMe, DMF, 100°C | Methoxy-substituted pyridine |

Synthesis of Complex Pyridine-Based Heterocycles

The ability to selectively introduce multiple, different substituents onto the this compound core makes it an excellent precursor for the synthesis of complex, pyridine-based heterocycles. Following the initial site-selective functionalization, the remaining halogen atom provides a handle for subsequent intramolecular cyclization reactions, leading to the formation of fused ring systems.

For example, a mono-arylated derivative, obtained via a selective Suzuki coupling at the C-6 position, still possesses a bromine atom at the C-2 position. This bromine can then participate in a variety of palladium-catalyzed or other cyclization reactions to construct fused heterocyclic systems. The nature of the substituent introduced at the C-6 position can be designed to include a reactive partner for the C-2 bromine, facilitating intramolecular ring closure.

The synthesis of teraryl derivatives from this compound further showcases its utility in building complex molecular frameworks. This is achieved through sequential Suzuki reactions, first at the C-6 position and subsequently at the C-2 position, to introduce two different aryl groups. These highly substituted pyridine cores can then serve as central scaffolds for the construction of even more elaborate polycyclic structures.

While specific examples of complex fused heterocycles synthesized directly from this compound are not extensively detailed in readily available literature, the principles of its site-selective reactivity strongly support its potential in this area. The following table outlines a hypothetical, yet plausible, synthetic strategy for a fused pyridine-based heterocycle:

| Step | Reaction | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | Site-Selective Suzuki Coupling | This compound | 2-(Hydroxymethyl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-6-(2-(hydroxymethyl)phenyl)-3-methoxypyridine |

| 2 | Intramolecular Cyclization (e.g., Buchwald-Hartwig type) | 2-Bromo-6-(2-(hydroxymethyl)phenyl)-3-methoxypyridine | Pd catalyst, base | Fused pyridine-based heterocycle (e.g., a dibenzo[b,d]pyran derivative) |

Tandem Reactions and Cascades Initiated by this compound

The presence of two distinct reactive sites on this compound makes it an ideal candidate for initiating tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

A hypothetical tandem reaction could involve an initial cross-coupling at the C-6 iodo position, which then triggers a subsequent intramolecular reaction involving the bromo substituent at the C-2 position. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization onto the C-2 position, leading to the rapid construction of a complex heterocyclic system.

While specific, documented examples of tandem reactions initiated directly by this compound are currently scarce in the literature, the inherent reactivity profile of the molecule strongly suggests its potential in this area. The development of such cascade reactions would represent a significant advancement in the efficient synthesis of novel heterocyclic compounds.

Future research in this area could focus on designing and implementing such tandem reaction sequences. The key would be the strategic selection of coupling partners that, upon initial reaction at the C-6 position, unveil a reactive functionality perfectly positioned to engage with the C-2 bromine in a subsequent, intramolecular event.

Applications in Organic Synthesis

2-Bromo-6-iodo-3-methoxypyridine as a Versatile Building Block for Diversified Molecular Architectures

The primary utility of this compound as a building block stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. wikipedia.org This reactivity difference enables chemists to perform selective functionalization at the 6-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations. This sequential approach is a cornerstone of convergent synthesis, allowing for the efficient and controlled assembly of polysubstituted pyridines.

A variety of powerful cross-coupling reactions can be employed, with the choice of reaction often dictated by the desired final structure. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org

Key transformations leveraging the reactivity of this building block include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. prepchem.com For this compound, the reaction would occur selectively at the C-I bond, attaching an alkyne group at the 6-position. wikipedia.org This method is exceptionally useful for creating conjugated enynes and arylalkynes, which are precursors to many complex molecules and materials. wikipedia.orgprepchem.com

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. It allows for the formation of carbon-carbon bonds to create biaryl structures or to introduce alkyl or vinyl groups. The higher reactivity of the iodide ensures that the initial Suzuki coupling takes place at the 6-position of the pyridine (B92270) ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a critical tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. Again, the reaction would proceed selectively at the 6-position, allowing for the introduction of a primary or secondary amine. chemrxiv.orgnih.gov

The following table summarizes the established reactivity hierarchy for halogens in palladium-catalyzed cross-coupling reactions, which underpins the synthetic utility of this compound.

| Reactivity in Pd-Catalyzed Cross-Coupling | |

| Halogen | Relative Reactivity |

| Iodo (I) | Highest |

| Bromo (Br) | Intermediate |

| Chloro (Cl) | Lowest |

| This table illustrates the general trend of reactivity, which allows for the selective functionalization of poly-halogenated substrates. |

Once the 6-position has been functionalized, the less reactive bromine at the 2-position can be targeted for a second, different cross-coupling reaction, providing a powerful strategy for creating highly diversified and complex pyridine-based molecules from a single, common intermediate.

Utility in the Construction of Natural Product Cores

Highly substituted pyridine scaffolds are foundational components of numerous biologically active natural products and therapeutics. chemrxiv.orgnih.gov The ability to construct these core structures with precision is a significant challenge in synthetic chemistry. Building blocks like this compound offer a strategic advantage for accessing these complex molecular frameworks.

While direct application of this specific compound in a completed natural product synthesis is not widely documented, its potential is evident from synthetic strategies targeting related structures. For instance, the limonoid alkaloids, a class of natural products with interesting biological profiles, feature a demanding, highly substituted pyridine core. chemrxiv.org The development of synthetic routes to these molecules highlights the need for versatile pyridine precursors that allow for controlled, site-selective introduction of various substituents. chemrxiv.org

Furthermore, the pyridine ring is a direct precursor to the piperidine (B6355638) ring system, a structure that is exceptionally common in pharmaceuticals and natural products. snnu.edu.cnnih.gov Methodologies that allow for the asymmetric functionalization of pyridine derivatives to create enantioenriched 3-substituted piperidines are highly valuable. snnu.edu.cnnih.gov The functional handles on this compound make it an ideal starting point for syntheses that could ultimately lead to complex chiral piperidine-containing natural products. The methoxy (B1213986) group, in particular, can influence the electronic and steric environment and can be a key binding element or a precursor to a hydroxyl group found in many natural products.

Development of Novel Reagents and Intermediates for Asymmetric Synthesis

The development of methods to synthesize chiral molecules is a paramount goal of modern chemistry, particularly for the pharmaceutical industry where the stereochemistry of a drug is critical to its function. Substituted pyridines play a crucial role in this field, not typically as chiral reagents themselves, but as key substrates and ligand components in asymmetric catalysis.

Recent advances have demonstrated the power of using pyridine derivatives as substrates in catalytic enantioselective reactions to produce valuable chiral building blocks. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with activated pyridine derivatives to generate 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnnih.gov These products are direct precursors to optically active 3-substituted piperidines, a motif found in clinically important drugs like Niraparib and Preclamol. snnu.edu.cnnih.gov A versatile building block like this compound could serve as a precursor to the substrates needed for such advanced, asymmetric transformations.

Additionally, pyridine units are integral components of many chiral ligands used in transition-metal catalysis. For example, bipyridine (bpy) ligands are fundamental in coordination chemistry, and chiral versions are used to induce asymmetry in metal-catalyzed reactions. researchgate.net The ability to synthesize precisely functionalized pyridines allows for the construction of new, bespoke chiral ligands designed to improve the selectivity and efficiency of asymmetric reactions. The functional groups on this compound provide attachment points for building more complex chiral architectures around the pyridine core, potentially leading to novel ligands for a range of catalytic applications.

Applications in Flow Chemistry and Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology in organic synthesis. It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale production. rsc.orgnih.gov Cross-coupling reactions, which are central to the utility of this compound, are particularly well-suited to flow chemistry implementation. rsc.org

Research has demonstrated the successful application of flow chemistry to the selective functionalization of di-halogenated pyridines. In one study, a flow microreactor system was used to perform selective Br/Li exchange on dibromopyridines, followed by quenching with an electrophile. rsc.org This method allows for the rapid and high-yielding synthesis of disubstituted pyridines under precisely controlled conditions that are often difficult to achieve in a batch reactor.

The principles of sequential functionalization are also being applied in multi-step flow syntheses. For example, a two-step, one-flow process has been developed for the synthesis of substituted pyrimidines (a related N-heterocycle) by performing sequential nucleophilic substitutions on a dichloropyrimidine substrate at different temperatures within the same flow reactor system. nih.gov This strategy is directly analogous to the potential use of this compound, where the differential reactivity of the iodo and bromo groups could be exploited in a sequential, multi-reactor flow setup to rapidly generate libraries of complex molecules.

The table below, based on a representative example, highlights the typical improvements observed when moving from batch to continuous flow processing for heterocycle synthesis.

| Parameter | Batch Procedure | Flow Procedure |

| Reaction Time | 24 hours | 1-3 hours |

| Process Control | Limited (e.g., heating mantle) | Precise (e.g., microreactor) |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Handling of hazardous intermediates | In-situ generation and consumption |

| This table provides a generalized comparison based on findings reported for the synthesis of bioactive compound libraries, illustrating the advantages of flow chemistry. nih.gov |

The application of flow chemistry to a building block like this compound holds immense potential for the efficient, safe, and scalable production of valuable pharmaceutical intermediates and other fine chemicals.

Contributions to Medicinal Chemistry Research

Design and Synthesis of Potential Pharmaceutical Agents and Lead Compounds

The strategic positioning of bromo, iodo, and methoxy (B1213986) functionalities on the pyridine (B92270) core of 2-Bromo-6-iodo-3-methoxypyridine makes it an attractive starting material for the synthesis of a diverse array of potential pharmaceutical agents. The differential reactivity of the bromo and iodo substituents allows for selective and sequential chemical transformations, enabling the introduction of various pharmacophores and the construction of complex molecular architectures.

Medicinal chemists leverage these reactive sites to engage in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, alkynyl, and amino moieties, respectively. These modifications are instrumental in the generation of compound libraries for high-throughput screening and the identification of novel lead compounds with desired biological activities. The methoxy group, while less reactive, can influence the electronic properties and conformation of the molecule, and its potential for demethylation offers another avenue for structural diversification.

Scaffold for Drug Discovery and Optimization

In the realm of drug discovery, the pyridine ring is considered a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active natural products. The this compound framework capitalizes on this by providing a robust and adaptable platform for the development of new therapeutics.

The core pyridine structure can interact with biological targets through various non-covalent interactions, including hydrogen bonding and π-stacking. The bromo and iodo substituents serve as handles for the attachment of different functional groups, allowing for the systematic exploration of the chemical space around the scaffold. This iterative process of modification and biological evaluation is central to the optimization of lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic properties. The ability to fine-tune the properties of molecules built upon this scaffold underscores the value of this compound in the quest for novel and effective drugs.

Structure-Activity Relationship (SAR) Studies of Novel Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of modern drug design, providing critical insights into how the chemical structure of a compound influences its biological activity. The this compound molecule is an excellent tool for conducting detailed SAR investigations.

By systematically modifying the substituents at the 2-, 3-, and 6-positions of the pyridine ring, researchers can elucidate the key structural features required for a desired pharmacological effect. For instance, replacing the bromo or iodo groups with a range of substituents of varying size, electronics, and hydrogen-bonding capacity can reveal the optimal requirements for target binding. Similarly, modification or replacement of the methoxy group can probe the importance of this region of the molecule for activity.

The data generated from these SAR studies are invaluable for the rational design of next-generation compounds with improved therapeutic profiles. Interactive data tables are often employed to visualize the relationship between structural modifications and biological outcomes, facilitating the identification of trends and guiding further synthetic efforts.

Table 1: Illustrative SAR Data for Hypothetical Derivatives of this compound

| Compound ID | R1 (at position 2) | R2 (at position 6) | R3 (at position 3) | Biological Activity (IC50, µM) |

| Parent | Br | I | OMe | >100 |

| Derivative A | Phenyl | I | OMe | 50.2 |

| Derivative B | Br | Phenyl | OMe | 25.8 |

| Derivative C | Phenyl | Phenyl | OMe | 10.1 |

| Derivative D | Phenyl | Phenyl | OH | 5.5 |

Investigation of Biological Activities and Therapeutic Potential

While the primary utility of this compound lies in its role as a synthetic intermediate, the biological activities of its derivatives are the ultimate focus of research. Preliminary investigations into the therapeutic potential of compounds derived from this scaffold have shown promise in several areas, most notably in oncology.

Anticancer Properties and Apoptosis Induction in Cancer Cell Lines

A growing body of evidence suggests that certain pyridine derivatives possess significant anticancer properties. While specific studies on derivatives of this compound are still emerging, the broader class of substituted pyridines has demonstrated the ability to inhibit the proliferation of various cancer cell lines.

One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can selectively trigger apoptosis in cancer cells are highly sought after as potential chemotherapeutic agents. Research in this area often involves treating cancer cell lines with novel pyridine derivatives and assessing markers of apoptosis, such as cell morphology changes, DNA fragmentation, and the activation of specific cellular pathways.

Mechanistic Pathways of Biological Action, including Caspase Activation and Mitochondrial Dysfunction

To understand how these compounds induce apoptosis, researchers delve into the underlying mechanistic pathways. Two key areas of investigation are the activation of caspases and the induction of mitochondrial dysfunction.

Caspases are a family of protease enzymes that play a central role in the execution phase of apoptosis. The activation of a cascade of these enzymes leads to the cleavage of essential cellular proteins and the orderly dismantling of the cell. Studies on pyridine derivatives often measure the activity of key caspases, such as caspase-3 and caspase-9, to confirm the involvement of this pathway.

Mitochondria, the powerhouses of the cell, are also critical regulators of apoptosis. Mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, is a common trigger for the intrinsic apoptotic pathway. The ability of novel compounds to induce these mitochondrial changes is a significant indicator of their pro-apoptotic potential.

Exploration of Other Pharmacological Applications

Beyond cancer, the versatile nature of the this compound scaffold suggests that its derivatives could have a wide range of other pharmacological applications. The pyridine nucleus is a common feature in drugs targeting the central nervous system, infectious diseases, and inflammatory conditions. As research continues, it is anticipated that libraries of compounds derived from this versatile building block will be screened against a broad spectrum of biological targets, potentially uncovering novel treatments for a variety of diseases. The journey from this foundational chemical entity to a clinically approved drug is long and arduous, but the inherent potential of this compound as a starting point in this process is clear.

Potential in Materials Science

Synthesis of Novel Organic Materials with Tunable Electronic and Optical Properties

The differential reactivity of the carbon-iodine and carbon-bromine bonds is central to the utility of 2-bromo-6-iodo-3-methoxypyridine in synthesizing novel organic materials. The C-I bond is more reactive and can selectively participate in cross-coupling reactions under milder conditions than the C-Br bond. This allows for a stepwise introduction of different aryl or other functional groups.

Research has shown that this compound can be successfully employed in selective Suzuki reactions to produce mono-arylated and teraryl derivatives. nih.gov By carefully choosing the reaction conditions (e.g., catalyst, base, and solvent), chemists can control which halogen atom reacts, leading to the programmed assembly of conjugated oligomers. These oligomers, which are essentially short, well-defined polymers, are of significant interest because their electronic and photophysical properties can be finely tuned by altering the nature and sequence of the aromatic units.

For instance, the initial Suzuki coupling can be directed to the more reactive iodine-bearing position to introduce a specific aromatic group. The remaining bromine atom on the resulting mono-arylated pyridine (B92270) can then be subjected to a second, different Suzuki coupling reaction to introduce a second, distinct aromatic group. This stepwise approach allows for the creation of asymmetric biaryl and teraryl pyridine derivatives. The electronic properties of these molecules, such as their absorption and emission spectra, can be modulated by the choice of the appended aromatic groups, making them promising candidates for components in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Integration into Conjugated Polymers and Advanced Functional Materials

The principles that allow for the synthesis of discrete, tunable oligomers from this compound can be extended to the creation of larger, more complex macromolecules. This compound can serve as a key monomer in the synthesis of conjugated polymers. These materials are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons and gives rise to their unique electronic and optical properties.

By employing polymerization techniques that leverage cross-coupling reactions, such as Suzuki or Stille polycondensation, this compound can be incorporated into polymer chains. The ability to sequentially react the two halogen sites would allow for the creation of highly regular and complex polymer architectures. For example, one could envision a polymerization strategy where the iodine is first reacted to form a polymer backbone, and the bromine atoms are then used for post-polymerization modification, grafting on side chains with specific functionalities.

The incorporation of the pyridine nitrogen atom and the methoxy (B1213986) group into the polymer backbone can also influence the material's properties, such as its solubility, film-forming ability, and interaction with other materials in a device. The development of such advanced functional materials could lead to innovations in areas like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The precise control over molecular structure afforded by precursors like this compound is essential for the rational design of next-generation organic materials.

Future Directions and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. For a compound like 2-bromo-6-iodo-3-methoxypyridine, this involves moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives. Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. chemcopilot.comimmunocure.us Applying microwave irradiation to the synthesis of this compound could lead to more efficient and energy-saving processes.

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more atom-economical and reduce waste. chemcopilot.comimmunocure.us Designing a one-pot synthesis for this compound or its derivatives would represent a significant advancement in its sustainable production.

Green Catalysts and Solvents: The use of recyclable and environmentally friendly catalysts and solvents is a cornerstone of green chemistry. bohrium.comacs.org Research into employing such materials for the synthesis and functionalization of dihalogenated pyridines can minimize the environmental impact of their production. For instance, rhodium-catalyzed cyclization in green solvents like ethanol offers an eco-friendly route to pyridine derivatives. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: This approach allows for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials and thus reducing the number of synthetic steps and waste generated. infosys.comnih.gov Developing C-H activation strategies for the pyridine core of this compound could provide a more direct and atom-economical route to its derivatives.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions with high selectivity. The application of these techniques to this compound is a promising area of future research.

Expanded Applications in Agrochemical and Advanced Material Development

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel agrochemicals and advanced materials.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. These computational tools can accelerate the discovery of new molecules and optimize reaction conditions with greater efficiency than traditional trial-and-error methods.

For a molecule like this compound, AI and ML can be applied in several key areas:

Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations and suggest optimal reaction conditions. beilstein-journals.orgresearchgate.netrsc.org This can be particularly useful for navigating the complex reactivity of a dihalogenated pyridine, predicting which halogen will react preferentially under a given set of conditions. AI-driven retrosynthesis tools can also propose novel and efficient synthetic routes to complex target molecules derived from this compound. arxiv.orgacs.orgnih.govengineering.org.cn

Discovery of Novel Agrochemicals: AI is increasingly being used to design new agrochemicals with improved efficacy, lower toxicity, and better environmental profiles. chemcopilot.cominfosys.comfrontiersin.orgnih.gov By analyzing structure-activity relationships, machine learning models can predict the biological activity of virtual compounds, allowing for the rapid screening of large libraries of potential derivatives of this compound to identify promising candidates for synthesis and testing.

Materials Discovery: Machine learning is also a powerful tool for the discovery of new materials with desired properties. stfc.ac.ukosti.govnih.gov For instance, ML models have been used to design pyridine-based polymers for specific applications, such as the efficient removal of radioactive waste, where halogen functionalization was predicted to enhance performance. acs.orgnih.gov By predicting properties such as electronic structure, thermal stability, and detonation performance, computational models can guide the design of novel materials derived from this compound. researchgate.net

The synergy between computational prediction and experimental validation will undoubtedly accelerate the exploration of the chemical space around this compound, unlocking its full potential in a range of scientific and technological fields.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-iodo-3-methoxypyridine?

- Methodological Answer : The compound can be synthesized via sequential halogenation of 3-methoxypyridine. First, bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation, followed by iodination at the 6-position using iodine monochloride (ICl) in a polar solvent like dichloromethane. Alternatively, cross-coupling reactions (e.g., Ullmann coupling) may be employed to introduce iodine post-bromination .

- Key Considerations : Monitor regioselectivity using NMR to confirm substitution patterns. The methoxy group at the 3-position directs electrophilic substitution to adjacent positions.

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is typically evaluated via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while elemental analysis validates stoichiometry. For trace impurities, mass spectrometry (MS) with electrospray ionization (ESI) is recommended .

Q. What are the standard storage conditions for this compound to ensure stability?

- Methodological Answer : Store in amber vials at room temperature in a desiccator to prevent moisture absorption and photodegradation. Avoid prolonged exposure to light, as iodine substituents may undergo homolytic cleavage under UV radiation. Stability tests via TLC or HPLC over 6 months are advised for long-term studies .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group at the 3-position activates the pyridine ring for electrophilic substitution but may deactivate certain metal-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric and electronic effects. Prioritize iodine (a better leaving group than bromine) for selective coupling using palladium or nickel catalysts .

- Data Contradiction Analysis : While iodine is typically more reactive in couplings, competing side reactions (e.g., dehalogenation) may occur under harsh conditions. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) and temperature (80–100°C) to minimize byproducts .

Q. What strategies are effective for resolving conflicting NMR data in structural elucidation?

- Methodological Answer : Discrepancies in chemical shifts (e.g., overlapping peaks) can be resolved using 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. For instance, the methoxy proton (δ ~3.8–4.0 ppm) couples with the pyridine C3 carbon, while iodine’s heavy atom effect deshields adjacent protons .

- Case Study : In a study of 5-Bromo-2-methoxy-3-methylpyridine, HMBC confirmed cross-peaks between the methoxy group and C2/C6, a framework applicable to the target compound .

Q. How can computational modeling predict the regioselectivity of further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For this compound, the LUMO is localized at the bromine site, favoring nucleophilic attack there. Compare with experimental results to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。